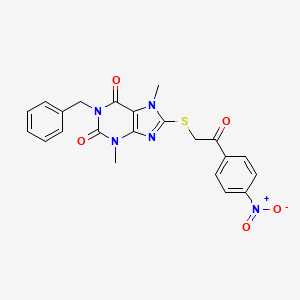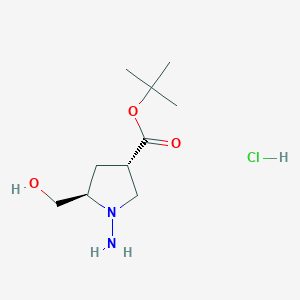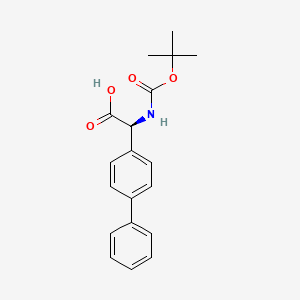
(S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its biphenyl structure, which is a common motif in organic chemistry, and its tert-butoxycarbonyl (Boc) protecting group, which is widely used in peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid typically involves several steps, starting from commercially available biphenyl derivatives. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the Boc-Protected Amino Group: The amino group is introduced via a nucleophilic substitution reaction, followed by protection with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid undergoes various chemical reactions, including:
Oxidation: The biphenyl core can be oxidized to form biphenyl ketones or quinones.
Reduction: The compound can be reduced to form biphenyl alcohols or amines.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the Boc-protected amino group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl ketones, while reduction can produce biphenyl alcohols.
科学的研究の応用
(S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
作用機序
The mechanism of action of (S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core provides a rigid scaffold that can interact with hydrophobic pockets in proteins, while the Boc-protected amino group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid: The enantiomer of the compound, which may have different biological activities.
Biphenyl-4-YL-acetic acid: Lacks the Boc-protected amino group, resulting in different chemical reactivity and biological properties.
Biphenyl-4-YL-tert-butoxycarbonylamino-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
(S)-Biphenyl-4-YL-tert-butoxycarbonylamino-acetic acid is unique due to its combination of a biphenyl core, a Boc-protected amino group, and an acetic acid moiety. This combination provides a versatile scaffold for chemical modifications and a wide range of applications in various fields.
特性
CAS番号 |
225517-19-1 |
|---|---|
分子式 |
C19H21NO4 |
分子量 |
327.4 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(4-phenylphenyl)acetic acid |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-16(17(21)22)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12,16H,1-3H3,(H,20,23)(H,21,22)/t16-/m0/s1 |
InChIキー |
IGQRMCQSKDTFDV-INIZCTEOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![38-Chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,10,12,14,19,21,23,25,30,32,34-tetradecaene](/img/structure/B14122220.png)


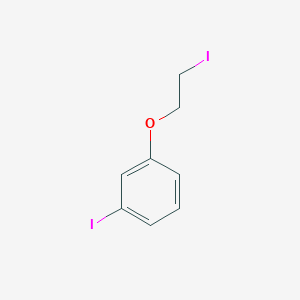
![[3-Fluoro-4'-(trifluoromethyl)-4-biphenylyl]amine](/img/structure/B14122229.png)
![3-(4-fluorobenzyl)-1-(2-(4-fluorophenyl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14122235.png)
![N-(4'-Ethoxy-[1,1'-biphenyl]-2-yl)-1,1-diphenylmethanimine](/img/structure/B14122242.png)


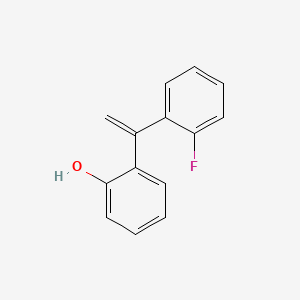
![4-Methoxy-4'-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14122281.png)
